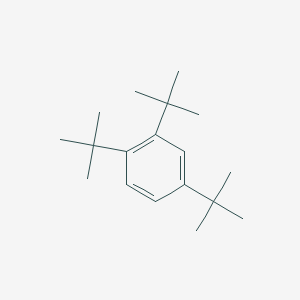
1,2,4-Tri-tert-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tri-tert-butylbenzene (TTBB) is a chemical compound that belongs to the family of substituted benzenes. It is a white crystalline solid that is insoluble in water and has a melting point of 249-251°C. TTBB is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tri-tert-butylbenzene has several scientific research applications, particularly in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, including dendrimers, polymers, and liquid crystals. 1,2,4-Tri-tert-butylbenzene is also used as a model compound in the study of chemical reactions, such as the Diels-Alder reaction and the Heck reaction. Additionally, 1,2,4-Tri-tert-butylbenzene is used as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry.
Wirkmechanismus
1,2,4-Tri-tert-butylbenzene is a non-polar compound that interacts with other non-polar molecules through van der Waals forces. It has a bulky structure, which makes it difficult for other molecules to approach it. This property makes 1,2,4-Tri-tert-butylbenzene an effective inhibitor of certain chemical reactions, such as the Diels-Alder reaction. 1,2,4-Tri-tert-butylbenzene also exhibits fluorescence properties, which make it useful in the study of photophysical processes.
Biochemische Und Physiologische Effekte
1,2,4-Tri-tert-butylbenzene has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care, as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2,4-Tri-tert-butylbenzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation of using 1,2,4-Tri-tert-butylbenzene is its high cost compared to other organic compounds. Additionally, its bulky structure may hinder certain chemical reactions, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research. One area of interest is the study of its fluorescence properties and its potential applications in the development of new fluorescent probes. Another area of interest is the use of 1,2,4-Tri-tert-butylbenzene as a building block in the synthesis of new materials, such as metal-organic frameworks and porous organic polymers. Additionally, 1,2,4-Tri-tert-butylbenzene may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, 1,2,4-Tri-tert-butylbenzene is a useful and versatile compound that has several scientific research applications. Its unique properties make it an effective building block in the synthesis of various organic compounds and a useful model compound in the study of chemical reactions. While it has no known biochemical or physiological effects, it should be handled with care due to its potential to cause skin and eye irritation. There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research, including the study of its fluorescence properties and its potential applications in the development of new materials.
Synthesemethoden
The synthesis of 1,2,4-Tri-tert-butylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts alkylation, which involves the reaction of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields high purity 1,2,4-Tri-tert-butylbenzene with a yield of up to 90%.
Eigenschaften
CAS-Nummer |
1459-11-6 |
|---|---|
Produktname |
1,2,4-Tri-tert-butylbenzene |
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1,2,4-tritert-butylbenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
IHZGECPPAQDWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Andere CAS-Nummern |
1459-11-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




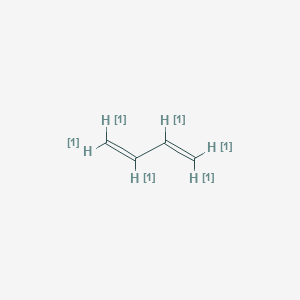
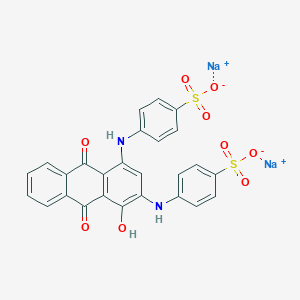
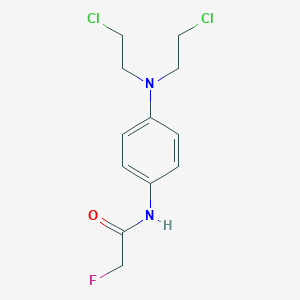
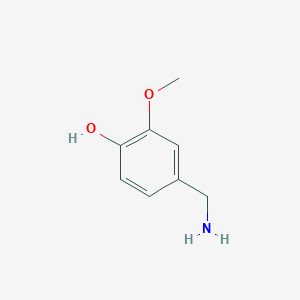
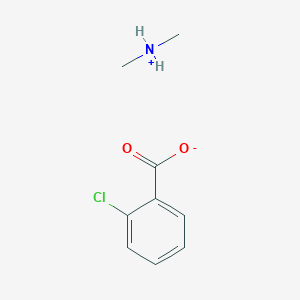
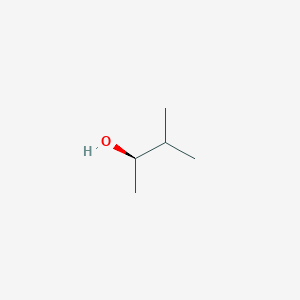
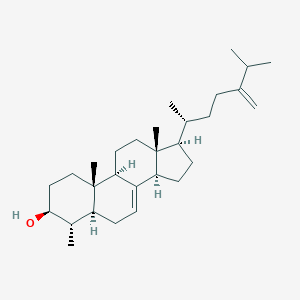
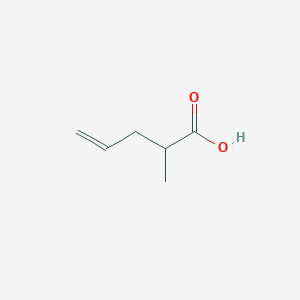
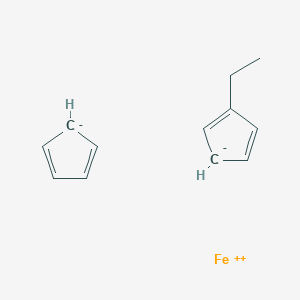
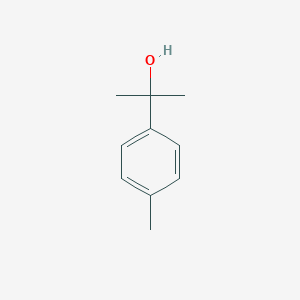
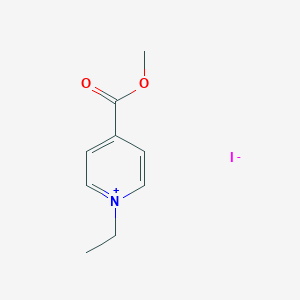
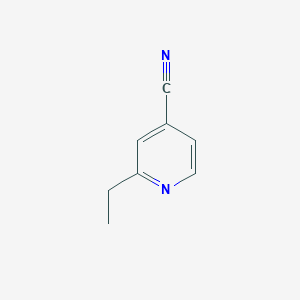
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)